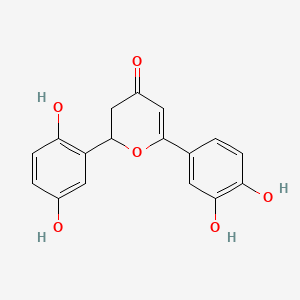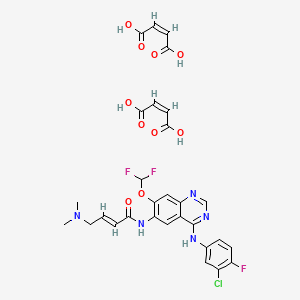
Mifanertinib dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Mifanertinib dimaleate is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are also in place to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Mifanertinib dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .
科学的研究の応用
Mifanertinib dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying EGFR and HER2 inhibition.
Medicine: Primarily researched for its therapeutic potential in treating cancers, particularly NSCLC with EGFR mutations.
作用機序
Mifanertinib dimaleate exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound binds covalently to the kinase domain of the receptors, leading to sustained inhibition and reduced tumor growth .
類似化合物との比較
Similar Compounds
Lapatinib: A reversible inhibitor of EGFR and HER2, used in combination therapies for certain types of breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the treatment of HER2-positive breast cancer.
Uniqueness
Mifanertinib dimaleate is unique due to its high potency and selectivity for EGFR and HER2, as well as its irreversible binding mechanism. This results in prolonged inhibition of the target receptors and enhanced antitumor activity compared to some reversible inhibitors .
特性
CAS番号 |
1989592-50-8 |
|---|---|
分子式 |
C29H27ClF3N5O10 |
分子量 |
698.0 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1- |
InChIキー |
AUGQPHRSSXWEBH-LTOSPQESSA-N |
異性体SMILES |
CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


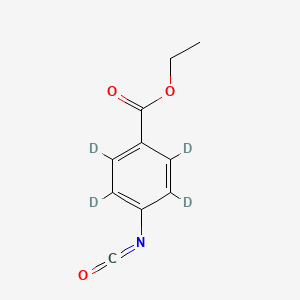

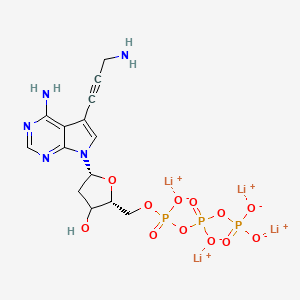
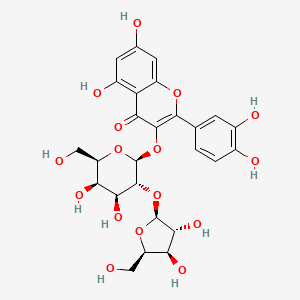
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
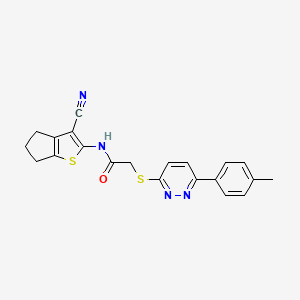
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)



